Product packaging for 4-(Pyridin-2-ylmethyl)piperazin-1-amine(Cat. No.:)

4-(Pyridin-2-ylmethyl)piperazin-1-amine

Cat. No.: B13906245
M. Wt: 192.26 g/mol
InChI Key: ZYZAREVBCCCSCP-UHFFFAOYSA-N
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Description

Historical Perspectives and Contemporary Relevance of Substituted Piperazines in Organic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, has long been recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Historically, piperazine derivatives were initially explored for their anthelmintic properties. However, their structural and physicochemical characteristics soon led to their incorporation into a vast array of therapeutic agents. The presence of two nitrogen atoms allows for fine-tuning of properties such as solubility, basicity, and binding affinity, making piperazine a versatile building block in drug design. nbinno.comnbinno.com

In contemporary organic synthesis, the piperazine moiety is a key component in numerous blockbuster drugs, including agents for central nervous system disorders, cancer, and infectious diseases. nbinno.comencyclopedia.pubresearchgate.net Its symmetrical structure can be readily modified at one or both nitrogen atoms to create diverse libraries of compounds for high-throughput screening. nih.gov While N-substitution is common, recent advances have focused on the more challenging C-H functionalization of the piperazine ring, aiming to expand its structural diversity and access novel chemical space. encyclopedia.pubmdpi.comnih.gov The continued prevalence of this scaffold in newly approved drugs underscores its enduring relevance in modern pharmaceutical research and development. nbinno.com

Role of Pyridine (B92270) Derivatives in Chemical and Biological Research

Pyridine, an aromatic heterocycle isosteric with benzene (B151609), is another cornerstone of chemical and biological science. rsc.org Its structure was identified in the mid-19th century, and it has since been found in a multitude of natural products, including alkaloids, vitamins (like niacin and pyridoxine), and coenzymes. rsc.orgrsc.org The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and ability to participate in hydrogen bonding and metal coordination. rsc.org

In medicinal chemistry, pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.comnih.gov The pyridine scaffold is present in drugs across a wide range of therapeutic areas, acting as antihypertensives, antivirals, and anticancer agents. nih.govnih.gov Its ability to act as a bioisostere for a phenyl ring, while offering improved solubility and metabolic properties, makes it an attractive component in drug design. researchgate.net Furthermore, functionalized pyridines are valuable building blocks and ligands in catalysis and materials science, highlighting their broad utility in diverse research fields. lifechemicals.com

Structural Elucidation and Rationale for Investigating 4-(Pyridin-2-ylmethyl)piperazin-1-amine

The compound this compound represents a deliberate combination of the piperazine and pyridine scaffolds, creating a molecule with multifaceted chemical characteristics. The rationale for its investigation stems from the unique interplay of these two heterocyclic systems.

The primary structural feature of this compound is its asymmetric nature, incorporating three distinct nitrogen environments: the aromatic pyridine nitrogen, the tertiary amine of the piperazine ring linked to the pyridine, and a terminal primary amine (-NH2) group at the N1 position of the piperazine. This trifecta of nitrogen functionalities presents both opportunities and challenges for synthesis.

The key synthetic challenge lies in the selective functionalization of these nitrogen atoms. The synthesis of unsymmetrically substituted piperazines often requires multi-step procedures involving protecting groups to differentiate the two nitrogen atoms of the piperazine core. researchgate.net Furthermore, direct functionalization of the carbon atoms on the piperazine ring is synthetically difficult, often requiring de novo ring construction or advanced C-H activation techniques. nih.govnih.govresearchgate.net The presence of the reactive primary amine group requires careful consideration of reaction conditions to avoid undesired side reactions.

Table 1: Chemical Properties of this compound Dihydrochloride (B599025)

Property Value Source(s)
CAS Number 1401425-64-6; 1338494-54-4 evitachem.compharmaffiliates.comechemi.com
Molecular Formula C₁₀H₁₈Cl₂N₄ evitachem.compharmaffiliates.com
Molecular Weight 265.19 g/mol pharmaffiliates.com
Appearance Not Available pharmaffiliates.com

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Note: Data corresponds to the dihydrochloride salt of the compound.

The distinct reactive sites on this compound make it a highly valuable modular building block. The terminal primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, imines, and other derivatives. This allows for the systematic extension of the molecule's structure to explore structure-activity relationships in medicinal chemistry or to attach it to larger molecular frameworks. nih.govnih.gov

Simultaneously, the pyridine nitrogen and the tertiary piperazine nitrogen can act as ligands for metal coordination. Pyridyl-piperazine ligands are known to form coordination polymers and metal-organic frameworks (MOFs), where the metal centers are bridged by the organic ligand to create extended, porous structures. lpu.in The specific geometry of this compound, with its flexible methylene (B1212753) linker, could lead to novel network topologies with potential applications in catalysis, gas storage, or separation. lpu.inrsc.org

Academic inquiry into this molecule and its derivatives would likely pursue several key objectives. A primary goal would be the development of efficient and selective synthetic routes to the core structure and its analogues. This would involve optimizing conditions for the key bond-forming steps and exploring orthogonal protection strategies to control reactivity.

The scope of investigation would extend to two main areas:

Medicinal Chemistry: Researchers would synthesize libraries of derivatives by modifying the primary amine and the pyridine ring. These new compounds would be screened for biological activity against various targets, such as kinases, G-protein coupled receptors, or enzymes, leveraging the known pharmacological utility of the piperazine-pyridine scaffold. researchgate.netfrontiersin.org

Materials Science and Catalysis: The compound would be explored as a ligand for creating novel transition metal complexes. The resulting materials would be characterized structurally (e.g., via X-ray crystallography) and investigated for properties such as catalytic activity, porosity, or photoluminescence. lpu.in

The overarching goal is to leverage the unique structural and electronic features of this compound to generate novel molecules with valuable functions in either a biological or material context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4 B13906245 4-(Pyridin-2-ylmethyl)piperazin-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-(pyridin-2-ylmethyl)piperazin-1-amine

InChI

InChI=1S/C10H16N4/c11-14-7-5-13(6-8-14)9-10-3-1-2-4-12-10/h1-4H,5-9,11H2

InChI Key

ZYZAREVBCCCSCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Pyridin 2 Ylmethyl Piperazin 1 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-(pyridin-2-ylmethyl)piperazin-1-amine logically dissects the molecule into readily available starting materials. The primary disconnection points are the C-N bond between the pyridine (B92270) methylene (B1212753) bridge and the piperazine (B1678402) ring, and the N-N bond of the hydrazinyl moiety within the piperazine ring.

The most common disconnection strategy involves breaking the bond between the pyridinylmethyl group and the piperazine nitrogen. This leads to two key precursors: a pyridine-based electrophile and a nucleophilic piperazine derivative. Specifically, this retrosynthesis identifies pyridine-2-carbaldehyde or a 2-(halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine) as the pyridine-derived precursor. The corresponding piperazine precursor is 1-aminopiperazine .

An alternative, though less common, disconnection could involve the formation of the piperazine ring itself as a later-stage step in the synthesis. However, the former approach is generally more convergent and utilizes commercially available or easily synthesized precursors.

Table 1: Key Precursors for the Synthesis of this compound

Precursor TypeSpecific Examples
Pyridine-based ElectrophilePyridine-2-carbaldehyde, 2-(Chloromethyl)pyridine (B1213738), 2-(Bromomethyl)pyridine
Piperazine-based Nucleophile1-Aminopiperazine

Direct Synthesis Approaches to this compound

Several direct synthetic methods can be employed to construct the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and reaction efficiency.

Reductive Amination Protocols for Piperazine N-Alkylation

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this approach involves the reaction of pyridine-2-carbaldehyde with 1-aminopiperazine. The reaction proceeds via the initial formation of a hydrazone intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and ease of handling.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Reaction Conditions
Sodium triacetoxyborohydride (B8407120)STABDichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), room temperature
Sodium cyanoborohydrideNaBH3CNMethanol (MeOH) or Ethanol (EtOH), often with acid catalyst
Sodium borohydrideNaBH4Methanol (MeOH) or Ethanol (EtOH), typically at lower temperatures
Catalytic HydrogenationH2/Pd-CMethanol (MeOH) or Ethanol (EtOH), pressurized H2 atmosphere

The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wide range of functional groups.

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution provides a straightforward route to N-alkylation of the piperazine ring. This method utilizes a pyridine derivative bearing a good leaving group at the methylene position, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of 1-aminopiperazine on the electrophilic methylene carbon of the pyridine derivative.

To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as stoichiometry and the presence of a base, must be carefully controlled. researchgate.net Using an excess of the piperazine nucleophile can also drive the reaction towards the desired mono-substituted product.

Table 3: Conditions for Nucleophilic Substitution

Leaving GroupBaseSolventTypical Temperature
-ClK2CO3, Na2CO3, Triethylamine (Et3N)Acetonitrile (MeCN), Dimethylformamide (DMF)Room temperature to reflux
-BrK2CO3, Na2CO3, Diisopropylethylamine (DIPEA)Acetonitrile (MeCN), Dimethylformamide (DMF)Room temperature to reflux
-OTs, -OMsK2CO3, Cs2CO3Acetonitrile (MeCN), Dichloromethane (DCM)Room temperature to reflux

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing purification steps and saving resources. While powerful for generating molecular diversity, there are currently no well-established, single-step multi-component reactions specifically designed for the synthesis of this compound from simple acyclic precursors. The Groebke–Blackburn–Bienaymé reaction, for example, is a notable MCR for the synthesis of imidazo[1,2-a]pyridine-3-amines but is not directly applicable to the target scaffold. mdpi.com The development of such a dedicated MCR would represent a significant advancement in the synthesis of this class of compounds.

Synthesis of Structurally Related Piperazine-Pyridine Hybrids

The synthesis of analogs of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. These analogs often feature modifications on the pyridine ring or the piperazine moiety.

Strategies for Introducing Diverse Substituents on the Pyridine Ring

The introduction of various substituents onto the pyridine ring can be achieved through several synthetic strategies. A common approach is to start with a pre-functionalized pyridine precursor. For example, substituted 2-chloropyridines can be reacted with piperazine derivatives in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction, particularly when additional electron-withdrawing groups are present on the ring.

Alternatively, functionalization can occur after the piperazine-pyridine scaffold has been assembled. This can involve electrophilic aromatic substitution reactions on the pyridine ring, although the reaction conditions must be carefully chosen to avoid side reactions on the piperazine moiety. More modern approaches, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offer a versatile means to introduce a wide array of substituents onto the pyridine ring of a pre-formed piperazine-pyridine hybrid.

Table 4: Examples of Substituted Piperazine-Pyridine Hybrids and Synthetic Precursors

Pyridine Ring SubstituentPrecursor ExampleSynthetic Strategy
3-Nitro2-Chloro-3-nitropyridine (B167233)Nucleophilic Aromatic Substitution
4-Methyl4-Methyl-2-(chloromethyl)pyridineNucleophilic Substitution
5-Bromo5-Bromo-2-pyridinecarboxaldehydeReductive Amination
6-Amino6-Amino-2-(chloromethyl)pyridineNucleophilic Substitution

These strategies provide a robust platform for the synthesis of a diverse library of this compound analogs, enabling detailed exploration of their chemical and biological properties.

Functionalization at Various Positions of the Piperazine Moiety

The piperazine ring is a versatile scaffold in medicinal chemistry, largely due to the potential for substitution at its nitrogen and carbon atoms. For this compound, the piperazine moiety offers several sites for functionalization to generate a library of analogs. The primary amine at the N-1 position is a key site for modification, while the carbon atoms (C-2, C-3, C-5, and C-6) present opportunities for introducing further structural diversity.

N-1 Position: The primary amine group is highly reactive and can be readily functionalized through various reactions. Standard methodologies include acylation to form amides, reductive amination with aldehydes or ketones to yield secondary or tertiary amines, and alkylation with alkyl halides. For instance, reaction with various 2-chloro-N-arylacetamides can produce a series of N-substituted amide derivatives.

C-H Functionalization: While substitution at the nitrogen atoms is common, functionalization at the carbon positions of the piperazine ring has traditionally been more challenging. However, recent advances in C-H functionalization have provided powerful tools to access these previously less accessible derivatives.

Photoredox Catalysis: This method allows for the direct coupling of N-Boc protected piperazines with various partners. Using an iridium-based photocatalyst, an α-amino radical can be generated, which then couples with arene radical anions or undergoes homolytic aromatic substitution with heteroarenes. This strategy could be adapted to introduce aryl or heteroaryl groups at the C-2/C-6 or C-3/C-5 positions of the piperazine ring in a precursor to the target molecule.

Direct C–H Lithiation: Another effective strategy involves the direct C–H lithiation of N-Boc-protected piperazines using reagents like s-BuLi in the presence of a chiral ligand such as (-)-sparteine. This generates a configurationally stable α-lithiated intermediate that can be trapped with various electrophiles, enabling the synthesis of enantiopure piperazines with substituents on the carbon atoms.

These modern techniques significantly expand the accessible chemical space for analogs of this compound, allowing for fine-tuning of its properties. While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, these C-H functionalization methods open the door to exploring the less-common carbon-substituted analogs.

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from laboratory scale to industrial production requires meticulous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and robustness. For the synthesis of this compound, key steps would likely involve the formation of the N-pyridinylmethyl bond and the introduction or modification of the N-amine.

A common strategy for synthesizing related N-aryl or N-heteroaryl piperazines involves nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination. For example, the reaction of 2-(chloromethyl)pyridine with 1-aminopiperazine would be a direct route. The optimization of such a process would involve a systematic study of several parameters.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rate and yield. A screening of various solvents, such as acetic acid, methanol, toluene, and tetrahydrofuran (THF), would be necessary to identify the optimal medium.

Temperature: Reaction temperature is a critical factor. While some reactions may proceed at room temperature, others require heating or reflux conditions to achieve a reasonable rate and yield. For instance, a reaction might yield only 12% at room temperature but increase to 45% under reflux.

Reagent Stoichiometry: The molar ratio of the reactants, such as the pyridine precursor and the piperazine amine, must be optimized. Using an excess of one reagent can drive the reaction to completion but may lead to purification challenges and increased cost.

Catalyst and Base: For catalyzed reactions like Buchwald-Hartwig amination, the choice of palladium catalyst, ligand, and base is crucial.

The following table illustrates a hypothetical optimization study for a key reaction step, based on common practices in process chemistry.

EntrySolventTemperature (°C)Reactant Ratio (A:B)Yield (%)
1Toluene251:115
2THF251:120
3Acetonitrile801:155
4Acetic Acid801:165
5Acetonitrile801:1.275
6Acetonitrile1001:1.282

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves evaluating and improving aspects like atom economy, solvent choice, energy consumption, and waste generation.

Alternative Catalysis:

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis represents a greener approach. It often operates under mild conditions and can replace methods that require stoichiometric, and sometimes toxic, reagents. The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of this method compared to those using expensive and potentially toxic transition-metal catalysts.

Palladium-Catalyzed Aerobic Reactions: A facile methodology for producing arylpiperazines utilizes a palladium catalyst under aerobic conditions. Using air as the oxidant is an inherently green choice. Furthermore, in some protocols, using piperazine itself as the solvent can create a more eco-friendly and cost-effective synthesis.

Sustainable Feedstocks and Solvents:

Biomass Valorization: A significant advancement in green chemistry is the synthesis of N-heterocycles from renewable biomass. For example, piperidine (B6355638) and pyridine have been synthesized from the bio-based platform chemical furfural. Developing a synthetic route to this compound that starts from such renewable feedstocks would dramatically improve its environmental footprint.

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with safer alternatives. Water, supercritical CO2, and bio-derived solvents are preferred. For instance, a Pd-catalyzed amination using excess piperazine as the solvent not only simplifies the process but also avoids other organic solvents.

Process Intensification:

Continuous Flow Chemistry: Transitioning reactions from batch to continuous flow processing offers several advantages. It allows for better control over reaction parameters, improved safety, and often higher yields. A photoredox synthesis of C2-functionalized piperazines was successfully adapted to continuous flow conditions, highlighting the potential for this technology in industrial applications.

By systematically applying green metrics, such as those provided by the CHEM21 toolkit, a quantitative assessment of the environmental impact of different synthetic routes can be made, guiding the development of a truly sustainable process for producing this compound.

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Advanced Spectroscopic and Structural Characterization of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Conformational Analysis of the Piperazine (B1678402) Ring and Pyridine (B92270) Orientation

The conformational landscape of the piperazine ring in 4-(Pyridin-2-ylmethyl)piperazin-1-amine is dominated by the thermodynamically stable chair conformation. This preference is a well-established principle for saturated six-membered heterocyclic rings, as it minimizes both angular and torsional strain. In this chair form, the substituents on the nitrogen atoms can adopt either axial or equatorial positions.

Crystal structure analyses of closely related N-substituted piperazine derivatives consistently reveal the piperazine ring in a chair conformation. For instance, in the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, the piperazine ring is found in a slightly distorted chair conformation nih.gov. This slight distortion is often induced by the steric and electronic effects of the substituents.

Computational modeling, such as Density Functional Theory (DFT) calculations, can also be employed to predict the most stable conformers and the rotational barriers associated with the pyridine ring orientation. Such studies on similar piperazine-containing molecules have shown that the conformational preferences are often a delicate balance of steric hindrance and intramolecular interactions nih.gov.

Table 1: Representative Conformational Data for a Related Piperazine Derivative

ParameterValueReference Compound
Piperazine Ring ConformationDistorted Chair4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine
Puckering Parameter (Q)0.5646 Å4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine nih.gov
Torsion Angle (N1-N2-C5-C6)-176.24 (11)°4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine nih.gov

Note: The data presented is for a structurally related compound and serves to illustrate typical conformational parameters.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by substitution on the piperazine ring or the methylene (B1212753) bridge, would result in enantiomers. For such chiral derivatives, chiroptical spectroscopy techniques, namely optical rotation and circular dichroism (CD), are indispensable for determining the enantiomeric purity and the absolute configuration of the molecule.

The synthesis of enantiopure piperazine derivatives is an active area of research, with various strategies developed to achieve high enantioselectivity. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures nih.govrsc.orgresearchgate.net. Once synthesized, the enantiomeric excess (ee) of a chiral derivative of this compound can be determined by chiral high-performance liquid chromatography (HPLC) or by measuring its optical rotation.

The specific rotation, [α], is a fundamental property of a chiral compound and is measured using a polarimeter. The magnitude and sign of the rotation are characteristic of a particular enantiomer under specific conditions of temperature, wavelength, and solvent.

Circular dichroism (CD) spectroscopy provides more detailed stereochemical information. A CD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure.

For a novel chiral derivative of this compound, the absolute configuration can be determined by comparing its experimental CD spectrum with that of a known standard or with theoretical spectra generated through quantum chemical calculations. This combination of experimental and computational approaches is a powerful tool for assigning the absolute stereochemistry of complex chiral molecules.

While specific chiroptical data for a chiral derivative of this compound is not available in the current literature, the principles outlined above would be the standard approach for its characterization. The development of such chiral derivatives is a promising avenue for the discovery of new therapeutic agents with improved potency and selectivity.

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine

Acid-Base Properties and Protonation States of Nitrogen Centers

The primary exocyclic amine at the N1 position is expected to be the most basic center due to the localized electron pair on the nitrogen. The N4 nitrogen, being a tertiary amine, is also basic, but its basicity is slightly diminished by the electron-withdrawing inductive effect of the adjacent pyridin-2-ylmethyl group. The pyridine (B92270) nitrogen is the least basic, as its lone pair of electrons is part of the aromatic π-system, making them less available for protonation.

The protonation sequence in an acidic medium would therefore begin at the most basic site, the N1 primary amine, followed by the N4 tertiary amine, and finally, under more strongly acidic conditions, the pyridine nitrogen.

Table 1: Estimated pKa Values and Protonation Sites of 4-(Pyridin-2-ylmethyl)piperazin-1-amine

Nitrogen Center Type Estimated pKa of Conjugate Acid Notes
Piperazine (B1678402) N1 Primary Aliphatic Amine ~9.8 Expected to be the most basic site, similar to piperazine's first pKa. uregina.cawikipedia.org
Piperazine N4 Tertiary Aliphatic Amine ~5.5 - 7.5 Basicity is lower than N1 due to steric hindrance and the inductive effect of the pyridine ring.

Nucleophilic and Electrophilic Reactivity of the Amine and Pyridine Nitrogen Atoms

The reactivity of this compound is dominated by the nucleophilic character of its nitrogen atoms.

Nucleophilic Reactivity : The primary amine at N1 is the most potent nucleophilic site due to its high basicity and minimal steric hindrance. It readily participates in a variety of reactions, including:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary amines.

Nucleophilic Aromatic Substitution (SNAr) : The piperazine nitrogen can act as a nucleophile, displacing leaving groups on activated aromatic rings. For instance, the reaction of piperazine with 2-chloro-3-nitropyridine (B167233) proceeds via nucleophilic attack from the piperazine nitrogen onto the electron-deficient pyridine ring. nih.gov

The tertiary amine at N4 is also nucleophilic but is sterically more hindered and less reactive than the primary amine. The pyridine nitrogen is a weak nucleophile but can be alkylated by strong electrophiles to form pyridinium salts. Nucleophilic aromatic substitution on the pyridine ring of the molecule itself is challenging unless the ring is activated with strong electron-withdrawing groups or quaternized at the nitrogen atom. nih.govyoutube.com

Electrophilic Reactivity : The compound has limited electrophilic character. The pyridine ring can undergo electrophilic aromatic substitution, but it is generally deactivated, a characteristic that is enhanced upon protonation of any of the nitrogen atoms.

Oxidative and Reductive Transformations of the this compound Scaffold

The scaffold of this compound can undergo both oxidative and reductive transformations under specific conditions.

Oxidation : The pyridine ring is generally resistant to oxidation under mild conditions. researchgate.net However, oxidation of dihydropyridine derivatives to their corresponding pyridine forms is a common transformation, often achieved with reagents like nitric acid or calcium hypochlorite. researchgate.netwum.edu.pk While the pyridine ring in the title compound is already aromatic, this highlights the general stability of the pyridine moiety to further oxidation. The piperazine ring and the primary amine group are more susceptible to oxidation, which can lead to a variety of products, including ring-opened derivatives or N-oxides.

Reduction : The pyridine ring is the primary site for reduction. Catalytic hydrogenation using catalysts such as palladium, rhodium, or cobalt can reduce the pyridine ring to a piperidine (B6355638) ring. researchgate.netnih.gov This transformation typically requires elevated pressures and temperatures. Chemical reducing agents, such as samarium diiodide in the presence of water, have also been shown to effectively reduce pyridine to piperidine under mild conditions. clockss.org The piperazine ring, being a saturated heterocycle, is generally not susceptible to reduction.

Reaction Kinetics and Thermodynamics of Derivative Formation

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, general principles of chemical reactivity allow for predictions.

Kinetics : Reactions involving nucleophilic attack by the N1 primary amine are expected to be kinetically favored over reactions at the N4 tertiary amine or the pyridine nitrogen. This is due to the higher nucleophilicity and lower steric hindrance of the primary amine. For example, in competitive acylation or alkylation reactions, the product substituted at N1 would form fastest.

Thermodynamics : The thermodynamic stability of the products will govern the final product distribution under equilibrium conditions. The thermodynamics of the acid-base equilibria are directly related to the pKa values discussed in section 4.1. Thermodynamic quantities for the dissociation of piperazine's conjugate acids have been determined, providing a model for the behavior of the piperazine moiety in the title compound. uregina.ca

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity : In reactions with electrophiles, regioselectivity is a critical factor. The primary amine at N1 is the most probable site of reaction under kinetic control due to its superior nucleophilicity and accessibility. Under forcing conditions or with specific catalytic systems, reactions at the N4 or the pyridine nitrogen might be observed. For instance, in nucleophilic aromatic substitution reactions where the molecule acts as the nucleophile, the N1 amine is the expected attacking atom. nih.gov

Stereoselectivity : The parent molecule is achiral and does not have stereocenters. However, stereoselectivity becomes an important consideration when reactions introduce new chiral centers. The piperazine ring exists in a chair conformation. Reactions at the ring carbons or reactions that make one of the nitrogen atoms a stereocenter could potentially lead to diastereomers. The stereochemical outcome would be influenced by the steric approach of the reagents to the axial or equatorial positions of the piperazine ring. Studies on related substituted piperazines have shown that stereoselective synthesis and epimerization to thermodynamically more stable isomers are achievable. benthamdirect.comnih.gov

Stability Studies and Degradation Pathways of this compound

The stability of this compound is largely dependent on the inherent stability of its piperazine and pyridine components.

Thermal Stability : Piperazine is known for its high thermal stability, resisting degradation at temperatures up to 150°C. acs.orgresearchgate.net Thermal degradation, when it occurs at higher temperatures (150-175°C), is thought to proceed through SN2 substitution reactions, potentially involving ring-opening. utexas.eduresearchgate.net Therefore, the piperazine moiety in the title compound is expected to be robust under normal heating conditions.

Oxidative and Photolytic Stability : The pyridine ring is generally stable but can be susceptible to photodegradation under UV irradiation. nih.govnih.gov The degradation of pyridine in the environment can lead to the formation of hydroxylated intermediates, nitrogenous compounds, and carboxylic acids. researchgate.nettandfonline.com The piperazine ring can undergo oxidative degradation, particularly in the presence of metal ions.

Potential degradation pathways for this compound could include:

Oxidative cleavage of the piperazine ring.

Photolytic degradation of the pyridine ring.

Cleavage of the methylene (B1212753) bridge connecting the two heterocyclic rings.

Table 3: Mentioned Compound Names

Compound Name
This compound
Pyridine
Piperazine
Piperidine
Pyridinium
2-chloro-3-nitropyridine
2-chloro-N-arylacetamides
Samarium diiodide
Calcium hypochlorite

Computational and Theoretical Chemistry Studies on 4 Pyridin 2 Ylmethyl Piperazin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic behavior and inherent properties of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For 4-(Pyridin-2-ylmethyl)piperazin-1-amine, a DFT calculation, often using the B3LYP functional with a 6-311G(d,p) basis set, can be performed to determine its equilibrium structure in the gas phase. nih.gov

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to minimize its total electronic energy. The results of such a calculation provide a precise three-dimensional model of the molecule. From this optimized structure, various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy, can be calculated, offering insights into the molecule's stability.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT B3LYP/6-311G(d,p) Calculation

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N (Pyridine Ring)1.34
C-C (Pyridine Ring)1.39
C-N (Piperazine Ring)1.46
N-N (Piperazine-Amine)1.42
C-H (Aromatic)1.08
C-H (Aliphatic)1.09
**Bond Angles (°) **C-N-C (Pyridine Ring)117.0
C-C-N (Piperazine Ring)110.5
H-N-H (Amine)107.5

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons (nucleophilicity). rsc.org Conversely, the LUMO's energy is related to the electron affinity, reflecting its ability to accept electrons (electrophilicity). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Hypothetical FMO Properties and Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
Energy of HOMOEHOMO-6.20
Energy of LUMOELUMO-0.85
HOMO-LUMO Energy GapΔE5.35
Ionization PotentialI ≈ -EHOMO6.20
Electron AffinityA ≈ -ELUMO0.85
Electronegativityχ = (I+A)/23.525
Chemical Hardnessη = (I-A)/22.675
Global Electrophilicity Indexω = χ² / (2η)2.32

Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations

Molecules with single bonds, like this compound, are flexible and can exist in multiple spatial arrangements or conformations. The piperazine (B1678402) ring, similar to cyclohexane, can adopt several conformations, such as the stable "chair" form and the more energetic "boat" and "twist-boat" forms. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational flexibility of molecules. nih.gov MM methods use classical physics (force fields) to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped.

This exploration helps identify the various low-energy, stable conformations (local minima on the PES) and the energy barriers (transition states) that separate them. rsc.org For this compound, this analysis would reveal the preferred orientation of the pyridin-2-ylmethyl group (axial vs. equatorial) relative to the piperazine ring and the energetic cost of interconversion between different chair and boat conformers. nih.gov MD simulations further provide insight into the dynamic behavior of the molecule over time at a given temperature, showing how it samples different conformations.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerPiperazine Ring ConformationPyridinylmethyl Group OrientationRelative Energy (kcal/mol)
1ChairEquatorial0.0 (Most Stable)
2ChairAxial2.5
3Twist-Boat-5.8
4Boat-7.1

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations, after geometry optimization, can be used to compute NMR chemical shifts and vibrational frequencies corresponding to IR spectra.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to validate its structure. mdpi.com Similarly, the calculation of vibrational frequencies can predict the positions of major absorption bands in its IR spectrum. nih.gov These predictions are crucial for assigning specific peaks to the vibrations of functional groups, such as the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic groups, and the breathing modes of the pyridine (B92270) and piperazine rings. mdpi.com

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Parameter Functional Group/Atom Predicted Value Typical Experimental Range
¹H NMR (δ, ppm) Amine (-NH₂)2.51.5 - 4.0
Piperazine (-CH₂-)2.6 - 2.92.5 - 3.5
Pyridine-CH₂-3.63.5 - 4.5
Pyridine (Ar-H)7.2 - 8.57.0 - 8.6
¹³C NMR (δ, ppm) Piperazine (-CH₂)45 - 5540 - 60
Pyridine-CH₂-6055 - 65
Pyridine (Ar-C)120 - 150120 - 155
IR (ν, cm⁻¹) N-H Stretch (Amine)3350, 32803400 - 3250
C-H Stretch (Aromatic)30503100 - 3000
C-H Stretch (Aliphatic)2940, 28503000 - 2850
C=N, C=C Stretch (Pyridine)1590, 14701600 - 1450

Reaction Pathway Elucidation and Transition State Modeling

Understanding how a molecule participates in a chemical reaction is crucial for its application. Quantum chemical calculations can be employed to model reaction mechanisms, identify intermediate structures, and locate the transition state (TS)—the highest energy point along the reaction coordinate.

For instance, if this compound were to undergo an N-alkylation reaction, computational modeling could be used to map the entire reaction pathway. nih.gov This involves identifying the structures of the reactants, the transition state, and the products. By calculating the energies of these species, the activation energy (the difference in energy between the reactants and the transition state) can be determined. A lower activation energy implies a faster reaction rate. This type of analysis provides fundamental insights into the reactivity and potential synthetic transformations of the molecule. researchgate.net

In Silico Screening and Ligand Design Based on the this compound Motif

The this compound scaffold represents a confluence of chemical motifs that are highly valuable in the field of drug discovery and design. While specific computational studies focusing exclusively on this exact molecule are not extensively documented in publicly available research, the constituent parts—the piperazine core and the pyridine ring—are well-established as "privileged structures" in medicinal chemistry. Their frequent appearance in approved drugs and clinical candidates makes them a focal point for in silico screening and rational ligand design. Computational chemists leverage the structural and physicochemical properties of these motifs to predict interactions with biological targets, optimize lead compounds, and design novel therapeutic agents.

The piperazine ring, in particular, is a versatile scaffold in drug design due to its ability to be readily functionalized at its 1 and 4 positions, allowing for the exploration of diverse chemical space. This structural flexibility is a key asset in computational approaches, as it enables the creation of large virtual libraries of derivatives for high-throughput in silico screening. These virtual libraries can be docked against the three-dimensional structures of target proteins to identify potential "hits"—molecules that are predicted to bind with high affinity and specificity.

In the context of ligand design, the this compound motif offers several advantageous features. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and cation-pi interactions, which are crucial for molecular recognition at the active site of a protein. The piperazine core, often protonated at physiological pH, can form strong ionic interactions and hydrogen bonds with acidic residues in the target protein. The primary amine group on the piperazine ring provides an additional site for interaction or further chemical modification to enhance binding affinity or modulate pharmacokinetic properties.

The general approach to in silico screening and ligand design involving scaffolds like this compound typically follows a multi-step process. Initially, a virtual library of compounds containing this core structure is assembled. These compounds can be sourced from commercial databases or generated de novo by adding various substituents to the core motif. Subsequently, these virtual compounds are subjected to molecular docking simulations against a specific biological target. The docking algorithms predict the preferred binding orientation of each ligand in the active site and estimate the binding affinity, often expressed as a docking score.

The results of the virtual screening are then analyzed to identify the most promising candidates for further investigation. These "hits" are typically selected based on their predicted binding affinity, the formation of key interactions with the target protein, and their drug-like properties, which are often evaluated using computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Once promising candidates are identified, the process of ligand design and optimization begins. This involves making targeted chemical modifications to the lead compounds to improve their potency, selectivity, and pharmacokinetic profile. For instance, the substituents on the pyridine or piperazine rings can be altered to enhance interactions with the target or to improve properties such as solubility or metabolic stability. This iterative process of design, computational evaluation, and subsequent redesign is a cornerstone of modern drug discovery, enabling the rapid and cost-effective development of new therapeutic agents.

While direct computational studies on this compound are limited, the principles of in silico screening and ligand design are broadly applicable to this and other molecules containing the pyridinylpiperazine motif. The inherent "drug-likeness" of this scaffold ensures that it will continue to be a valuable building block in the computational design of novel ligands for a wide range of biological targets.

Coordination Chemistry and Metal Complexation of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine

Ligand Design and Chelating Properties of the Nitrogen Atoms

The molecule 4-(Pyridin-2-ylmethyl)piperazin-1-amine is a polydentate ligand with four potential nitrogen donor sites: the pyridine (B92270) nitrogen (Npy), the two piperazine (B1678402) nitrogen atoms (N1 and N4), and the terminal primary amine nitrogen (Namine). This arrangement allows it to act as a chelating agent, forming stable ring structures upon coordination to a metal center. The flexibility of the piperazine ring, which typically adopts a stable chair conformation, and the rotational freedom of the pyridin-2-ylmethyl group, enable the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov

Synthesis and Characterization of Metal Complexes with Transition Metals (e.g., Cu, Zn, Ni, Fe, Pd, Pt)

Metal complexes of ligands structurally similar to this compound are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in an appropriate solvent such as ethanol, methanol, or acetonitrile. researchgate.netnih.gov The reaction often proceeds at room temperature or with gentle heating to afford the crystalline product.

The stoichiometry of metal complexes with pyridine-piperazine type ligands can vary, with common metal-to-ligand ratios being 1:1, 1:2, or 2:2. The resulting coordination geometry is highly dependent on the coordination number of the metal ion and the denticity of the ligand in that specific complex.

For instance, with a metal like Pd(II), which favors a square planar geometry, a 1:1 complex could be formed where the ligand acts as a tridentate or tetradentate donor, with the remaining coordination sites occupied by co-ligands like halides. rsc.org For octahedral metals like Ni(II) or Co(II), a 1:2 stoichiometry is common, with two ligands coordinating to the metal center. researchgate.net In the case of copper(II), a range of geometries including square pyramidal and distorted octahedral are frequently observed, often influenced by the co-ligands and crystal packing forces. researchgate.netmdpi.comnih.gov Binuclear complexes, particularly with copper, can feature bridging co-ligands like halides or hydroxides between the two metal centers, each coordinated by a ligand molecule. researchgate.net

Table 1: Examples of Geometries in Related Transition Metal Complexes

Metal Ion Ligand System Stoichiometry (M:L) Coordination Geometry
Co(II), Ni(II) 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine 1:2 Distorted Octahedron
Zn(II) 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine 1:2 Distorted Tetrahedron
Cu(II) N-(pyridin-2-ylmethyl)aniline 2:2 Square Pyramidal

Data compiled from analogous systems reported in the literature. researchgate.netresearchgate.netnih.gov

The electronic and magnetic properties of the metal complexes are investigated using UV-Vis and EPR spectroscopy, as well as magnetic susceptibility measurements. These properties are dictated by the identity of the transition metal and the geometry of the complex.

For copper(II) complexes, UV-Vis spectra typically display a broad absorption band in the visible region (around 600-900 nm), which is assigned to d-d transitions. ut.ac.ir The position and shape of this band are sensitive to the coordination geometry. More intense bands in the UV region are often attributed to ligand-to-metal charge transfer (LMCT) transitions. ut.ac.ir

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes can provide detailed information about the symmetry of the metal's environment. mdpi.com For example, axial spectra are characteristic of tetragonally distorted octahedral or square pyramidal geometries, while rhombic spectra indicate a lower symmetry environment. mdpi.com

Magnetic susceptibility measurements as a function of temperature are used to determine the magnetic properties of the complexes. For mononuclear d9 Cu(II) complexes, the magnetic moment is typically around 1.73 Bohr magnetons (B.M.). In binuclear or polynuclear Cu(II) complexes, the magnetic data can reveal the nature and magnitude of the magnetic coupling between the metal centers. Weak antiferromagnetic coupling is often observed in complexes where two Cu(II) ions are bridged by ligands. researchgate.netnih.gov

Table 2: Representative Spectroscopic and Magnetic Data for a Binuclear Cu(II) Complex

Property Value/Observation
UV-Vis
d-d transition ~650-750 nm
LMCT ~350-450 nm
EPR (X-band)
g-values Axial or rhombic signal
Magnetic Moment
Room Temp. (per Cu) < 1.73 B.M. (indicative of coupling)

Data represents typical values for binuclear Cu(II) complexes with pyridine-amine ligands. researchgate.netut.ac.ir

Applications of Metal Complexes of this compound in Catalysis

The metal complexes of pyridine- and piperazine-containing ligands have been extensively explored as catalysts in various organic transformations, owing to their stability and tunable electronic and steric properties. rsc.org

Complexes of palladium with nitrogen-containing ligands are particularly well-known for their high activity in homogeneous cross-coupling reactions. It is anticipated that palladium(II) complexes of this compound could serve as effective pre-catalysts for reactions such as Suzuki-Miyaura coupling. rsc.orgmdpi.com In such reactions, the Pd(II) pre-catalyst is reduced in situ to the catalytically active Pd(0) species, which then participates in the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The N-donor ligand stabilizes the palladium center and influences the efficiency and selectivity of the reaction. nih.govmdpi.com These complexes have been used for the synthesis of bioactive heterocycles like benzofurans and indoles through domino reactions. nih.gov

While less common, efforts can be made to heterogenize these catalysts. This can be achieved by anchoring the complex to a solid support, such as a polymer or silica (B1680970), which facilitates catalyst separation and recycling, a key aspect of green chemistry.

The development of asymmetric catalysis, which allows for the synthesis of a single enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. Chiral versions of this compound can be designed and used as ligands in metal-catalyzed asymmetric reactions. scispace.com

Chirality can be introduced into the ligand scaffold in several ways:

On the Piperazine Ring: Using a chiral diamine to construct the piperazine ring can result in a C2-symmetric ligand. chemrxiv.org

On the Methylene (B1212753) Bridge: Substitution at the carbon atom linking the pyridine and piperazine rings can create a stereocenter.

Planar Chirality: Similar to certain ferrocene-based ligands, introducing bulky substituents can create planar chirality. scispace.com

These chiral ligands, when complexed to a metal such as rhodium, iridium, or palladium, can create a chiral environment around the metal center. This chiral catalyst can then direct the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. Such catalysts are valuable for reactions like asymmetric hydrogenation, annulations for the synthesis of piperidine (B6355638) derivatives, and asymmetric alkylations. nih.govresearchgate.netrsc.org The specific structure and chirality of the ligand are crucial for achieving high enantioselectivity.

Mechanistic Investigations of Biological Interactions of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine in Vitro Models

Binding Affinity Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

The interaction of molecules containing the pyridinylmethylpiperazine core with biological macromolecules is a cornerstone of their potential utility. The piperazine (B1678402) ring, with its two nitrogen atoms, and the pyridine (B92270) ring act as key pharmacophoric features, facilitating a range of non-covalent interactions including hydrogen bonding, ionic bonds, and hydrophobic interactions. evitachem.combiointerfaceresearch.com Studies on derivatives have shown that this scaffold can bind with moderate to high affinity to enzymes, receptors, and nucleic acids. biointerfaceresearch.comnih.gov

Derivatives of the pyridinylmethylpiperazine structure have been identified as inhibitors of several enzyme classes. A notable example involves analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which show inhibitory activity against human Equilibrative Nucleoside Transporters (ENTs), specifically ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk These transporters are crucial for nucleoside salvage and regulating adenosine (B11128) signaling.

Kinetic studies performed in nucleoside transporter-deficient cells transfected with human ENT1 or ENT2 revealed that potent analogues act as irreversible and non-competitive inhibitors. For instance, compound 3c (see table below) was found to reduce the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km, a characteristic of non-competitive inhibition. polyu.edu.hkpolyu.edu.hk The inhibitory effect was also not reversible upon washout, confirming an irreversible binding mechanism. polyu.edu.hkpolyu.edu.hk

Molecular docking studies suggest that these compounds may bind to a site distinct from that of conventional inhibitors. polyu.edu.hkpolyu.edu.hk Furthermore, related piperidine-pyridine hybrids have shown predicted binding affinity for enzymes such as acetylcholinesterase and p38 MAP kinase, indicating the broad potential of this structural class in enzyme inhibition. evitachem.com

Table 1: In Vitro Enzyme Inhibition Data for FPMINT Analogues
CompoundENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)Inhibition Type
Compound 2a104.92No InhibitionN/A
Compound 2b12.682.95N/A
Compound 3b1.65No InhibitionN/A
Compound 3c2.380.57Non-competitive, Irreversible

The pyridinylmethylpiperazine framework is also present in ligands targeting various receptors. Studies have demonstrated high-affinity binding for sigma receptors (σRs), which are implicated in neurological disorders. nih.gov A series of polyfunctionalized pyridines bearing a piperidine (B6355638) or piperazine moiety linked to the core showed significant affinity for both σ1 and σ2 receptor subtypes in radioligand binding assays. nih.gov

For example, a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a Kᵢ value of 1.45 nM for the human σ1 receptor (hσ1R), demonstrating high affinity and a 290-fold selectivity over the σ2R subtype. nih.gov The interaction is driven by the combination of the N-benzylpiperidine motif and the pyridine core.

In a different context, analogues based on a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold, which shares structural similarities, have been developed as high-affinity non-imidazole agonists for the histamine (B1213489) H3 receptor (H3R). acs.org Binding affinity (Kᵢ) was determined using [³H]Nα-methylhistamine displacement assays in HEK293T cells transiently expressing the human H3R. The key compound from this series, VUF16839 , displayed a pKᵢ of 8.5, indicating nanomolar binding affinity. acs.org

Table 2: Receptor Binding Affinities of Related Compounds
Compound ClassTarget ReceptorKey Compound ExampleBinding Affinity (Kᵢ)
Polyfunctionalized PyridinesHuman Sigma-1 (hσ1R)Compound 51.45 nM
4-(3-Aminoazetidin-1-yl)pyrimidin-2-aminesHuman Histamine H3 (H3R)VUF16839 (14d)pKᵢ = 8.5 (~3.16 nM)

Investigation of Molecular Targets and Cellular Pathways in Model Systems (non-clinical cellular assays)

Cellular assays are critical for identifying the molecular targets and downstream pathways affected by compounds containing the 4-(pyridin-2-ylmethyl)piperazin-1-amine core. As mentioned, human equilibrative nucleoside transporters (ENTs) have been identified as a key target class. polyu.edu.hkfrontiersin.org In vitro models using PK15NTD cells, which are deficient in nucleoside transporters but are engineered to express cloned human ENT1 or ENT2, have been instrumental. polyu.edu.hkfrontiersin.org In these cellular systems, the inhibitory effects of FPMINT analogues were quantified by measuring the uptake of radiolabeled [3H]uridine. polyu.edu.hkpolyu.edu.hk These studies confirmed that the compounds did not affect cell viability or the protein expression of the transporters, isolating the inhibitory action to the transporter function itself. polyu.edu.hkpolyu.edu.hk

Another identified molecular target for related structures are the carbonic anhydrases (CAs), particularly the cancer-associated isoform CAIX. nih.gov While direct cellular assays on this compound are not widely reported, in silico molecular docking studies with piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown a strong binding affinity towards CAIX. nih.gov These computational models predict interactions with key residues in the enzyme's active site, providing a basis for further investigation in cellular models to confirm inhibition and explore effects on downstream pathways like pH regulation. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic structural modification of the pyridinylmethylpiperazine scaffold has yielded significant insights into the chemical features required for potent biological activity.

N-Aryl Moiety: Replacement of the original naphthalene (B1677914) group with a smaller benzene (B151609) ring abolished the inhibitory effects on both ENT1 and ENT2. However, substitution on this benzene ring could restore activity; for instance, a meta-chloro group restored ENT1 inhibition, while a meta-methyl or para-ethyl group regained activity for both transporters. polyu.edu.hk

Fluorophenyl Moiety: The presence of a halogen on the phenyl ring attached to the piperazine was essential for inhibitory activity. Moving the fluorine from the ortho position or replacing it with chlorine at the meta position (compound 2b ) maintained inhibition of both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk

Table 3: Structure-Activity Relationship of FPMINT Analogues on ENTs
Modification vs. Parent CompoundEffect on ENT1 InhibitionEffect on ENT2 Inhibition
Replace naphthalene with benzeneActivity abolishedActivity abolished
Add meta-Cl to benzeneActivity restoredNo effect
Add meta-CH₃ to benzeneActivity restoredActivity restored
Halogen on phenylpiperazine moietyEssential for activityEssential for activity

In the series of histamine H3 receptor agonists, SAR studies revealed that the substitution pattern on the pyrimidine (B1678525) ring and the basic amino group significantly influenced affinity and functional activity. acs.org Decreasing the size of the alkyl group at the R¹ position of the pyrimidine ring while varying the substituents on the basic amine allowed for fine-tuning of the compound's potency and intrinsic activity, leading to the identification of several full agonists. acs.org

Development of this compound as Chemical Probes for Biological Research

The structural versatility of the this compound scaffold makes it an attractive starting point for the development of chemical probes. The piperazine nitrogen provides a convenient handle for conjugation to reporter molecules such as fluorophores, biotin, or photo-affinity labels without drastically altering the core's binding properties.

For example, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized and studied for their potential in cellular imaging. nih.gov These compounds demonstrated good membrane permeability and were observed to disperse throughout the cell cytoplasm. nih.gov Similarly, piperazine-substituted anthracene-BODIPY dyads have been developed, where the piperazine serves to link the photosensitizing BODIPY core to other functional units. mdpi.com Such strategies could be applied to the this compound core to create fluorescent probes for visualizing its specific molecular targets (e.g., enzymes or receptors) within cells via fluorescence microscopy.

Interactions with Model Biological Membranes and Liposomes

Direct studies on the interaction of this compound with model lipid membranes or liposomes are limited. However, inferences can be drawn from its physicochemical properties and the behavior of related compounds. The molecule contains two basic nitrogen centers within the piperazine ring and one on the pyridine ring, which can be protonated at physiological pH.

Derivatization and Structure Property Relationship Spr Studies of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine Analogs

Design and Synthesis of Analogs with Substitutions on the Pyridine (B92270) Ring

The pyridine ring is a key component for modification due to its significant influence on the electronic properties and biological interactions of the molecule. Substitutions on this ring can alter the compound's reactivity, target affinity, and specificity.

A common strategy involves the introduction of electron-withdrawing or electron-donating groups to modulate the electron density of the pyridine ring. For instance, in the synthesis of novel urease inhibitors, researchers introduced a nitro group at the 3-position of the pyridine ring. The synthesis started with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402). The strong electron-withdrawing nature of the nitro group at the 3-position enhances the electrophilicity at the 2-position, facilitating the nucleophilic aromatic substitution by the nitrogen atom of piperazine. nih.gov This initial modification provided a key intermediate, 1-(3-nitropyridin-2-yl)piperazine (B1350711), which was further derivatized. nih.gov

The rationale for such substitutions is often based on mimicking the structure of known biologically active molecules or introducing groups that can form specific interactions (e.g., hydrogen bonds, π-stacking) with biological targets. The modification of the pyridine ring is a foundational step in creating libraries of analogs for screening and developing compounds with enhanced or novel activities. While replacing a phenyl ring with a pyridine ring in some contexts has been shown to decrease certain biological activities, the strategic placement of substituents on the pyridine can overcome these limitations and confer desirable properties.

Modifications of the Piperazine Ring and the Linker Moiety

Piperazine Ring Modifications: The piperazine ring, with its two nitrogen atoms, offers multiple sites for derivatization. The secondary amine is often a target for introducing a wide range of substituents to explore their impact on biological activity. For example, researchers have synthesized series of derivatives by reacting the piperazine intermediate with various 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides. nih.gov These reactions, typically carried out in the presence of a base like potassium carbonate, yield compounds with extended side chains, allowing for the exploration of new interaction spaces with target enzymes. nih.gov The nature of the aryl group (e.g., substituted phenyl rings) introduced at this position has been shown to be critical for the inhibitory potency of the resulting compounds against enzymes like urease. nih.gov

Linker Moiety Modifications: The linker connecting the pyridine and piperazine rings also plays a significant role. While the simple methylene (B1212753) (-CH2-) linker is common, its properties can be modulated. Inserting a piperazine moiety into linker chains of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), is a strategy used to improve rigidity and increase solubility upon protonation. semanticscholar.orgnih.gov Studies on such linkers have shown that the pKa of the piperazine ring is highly sensitive to nearby chemical groups. For example, the presence of a carbonyl group close to the piperazine nitrogen can significantly lower its pKa, reducing its ability to be protonated at physiological pH. semanticscholar.orgnih.gov Elongating the aliphatic chain separating the piperazine from a carbonyl group can mitigate this effect, restoring the basicity of the nitrogen. semanticscholar.orgnih.gov This principle is directly applicable to the design of 4-(pyridin-2-ylmethyl)piperazin-1-amine analogs, where modifications to the linker can influence the compound's physicochemical properties and stability.

Introduction of Diverse Functional Groups to Tune Chemical and Biological Properties

The introduction of diverse functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. reachemchemicals.com For derivatives of this compound, this involves attaching various chemical moieties to modulate characteristics like solubility, electronic effects, and steric profile. ashp.org

In the development of urease inhibitors, the diversification was achieved by attaching N-phenylpropionamide and N-phenylisobutyramide moieties to the piperazine nitrogen. nih.gov This led to two distinct series of compounds whose biological activity was then evaluated. The results showed that the nature and position of substituents on the terminal phenyl ring had a profound impact on the inhibitory activity.

Below is a table summarizing the structure-activity relationship (SAR) findings for a series of synthesized urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine core.

Compound IDCore StructureR Group (Attached to Piperazine)Substituent on Terminal Phenyl RingIC₅₀ (µM) for Urease Inhibition
3 1-(3-nitropyridin-2-yl)piperazine-HN/A3.90 ± 1.91
5a Nucleus A-N-phenylacetamide2-Br2.90 ± 1.25
5b Nucleus A-N-phenylacetamide3-Br2.0 ± 0.73
5c Nucleus A-N-phenylacetamide4-Br2.50 ± 1.25
5d Nucleus A-N-phenylacetamide2-Cl4.80 ± 1.95
5e Nucleus A-N-phenylacetamide3-Cl2.90 ± 1.35
7a Nucleus B -N-phenylpropanamide2-Br3.50 ± 1.55
7e Nucleus B-N-phenylpropanamide3-Cl2.24 ± 1.63
Thiourea StandardN/AN/A23.2 ± 11.0
Nucleus A: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)
**Nucleus B: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)
(Data sourced from Khan et al., 2024) nih.gov

This data demonstrates that derivatization of the parent structure can lead to compounds with significantly higher potency than the standard inhibitor, thiourea. The position of the halogen substituent on the terminal phenyl ring clearly influences the inhibitory activity, with the 3-position (meta) often yielding more potent compounds (e.g., 5b vs 5a and 5c). nih.gov

Impact of Structural Changes on Reactivity, Selectivity, and Stability

Structural modifications directly influence the reactivity, selectivity, and stability of the resulting analogs.

Reactivity: The introduction of substituents on the pyridine ring alters its electronic properties, thereby affecting the reactivity of the entire molecule. An electron-withdrawing group like a nitro substituent makes the pyridine ring more susceptible to nucleophilic attack, a principle exploited in its synthesis. nih.gov The reactivity of the piperazine amines is also a key factor. Studies on the zinc(II)-mediated nucleophilic addition of piperazine analogs to nitriles to form amidines show how the steric and electronic effects of substituents on the piperazine ring influence the course of the reaction and the types of products formed. rsc.org

Selectivity: In biological systems, structural changes are critical for achieving selectivity. Modifications to the side chains attached to the piperazine ring can lead to compounds that preferentially interact with one biological target over another. For example, in the context of kinase inhibitors, subtle changes to the substituents on the heterocyclic rings can dramatically alter the selectivity profile across the kinome.

Stability: The chemical stability of the analogs can be tuned through structural modifications. As discussed, the basicity (pKa) of the piperazine nitrogen atoms is highly dependent on the adjacent functional groups. semanticscholar.orgnih.gov Attaching electron-withdrawing groups, such as an acetyl group, directly to the piperazine nitrogen reduces its basicity and, consequently, its protonation state at physiological pH. semanticscholar.org This can affect the molecule's solubility, metabolic stability, and how it interacts with biological macromolecules. Understanding these relationships allows for the design of compounds with improved pharmacokinetic profiles.

Correlation of Molecular Structure with Advanced Material Properties (e.g., self-assembly, sensing)

Beyond biological activity, the derivatization of pyridine-piperazine scaffolds is being explored for applications in materials science, particularly in the development of self-assembling systems and chemical sensors.

Self-Assembly: Piperazine is a well-known building block for creating supramolecular hydrogen-bonded networks. rsc.org The ability of the two nitrogen atoms to act as hydrogen bond acceptors makes it a valuable component in crystal engineering. By modifying the core structure, for instance by introducing hydroxyl groups on the piperazine nitrogens (piperazine-1,4-diol), the geometry of hydrogen bond donors can be extended, leading to the formation of distinct 2D layered structures instead of the 3D networks typically formed by piperazine itself. rsc.org Similarly, linking pyridine units to a central pyrazine (B50134) or piperazine core creates rigid tectons (building blocks) that can self-assemble into complex, nanosized structures like molecular hexagons through coordination with metal ions. rsc.org The predictable geometry of the pyridine-piperazine scaffold makes it an attractive candidate for designing such ordered materials.

Sensing: The pyridine and piperazine moieties are also useful in the design of chemical sensors. The nitrogen atoms can act as binding sites for metal ions. For example, polymers incorporating 2,6-bis(2-benzimidazolyl)pyridine (B160508) units have been shown to act as fluorescent sensors for Zn(II) ions. researchgate.net The coordination of the zinc ion to the nitrogen-containing linker induces a detectable shift in the polymer's fluorescence emission. researchgate.net This principle can be applied to derivatives of this compound, where the pyridine and piperazine nitrogens could serve as a chelating unit for specific ions or molecules. The binding event would alter the electronic properties of the molecule, leading to a measurable optical or electrochemical signal, forming the basis of a chemical sensor. mdpi.com

Emerging Research Applications of 4 Pyridin 2 Ylmethyl Piperazin 1 Amine and Its Derivatives

As Scaffolds and Building Blocks in Complex Organic Synthesis

The piperazine (B1678402) ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. nih.govwikipedia.org Derivatives of 4-(Pyridin-2-ylmethyl)piperazin-1-amine serve as versatile trivalent building blocks for constructing more complex molecular entities. The scaffold offers three key points for diversification: the pyridine (B92270) ring, the piperazine nitrogen atoms, and the terminal primary amine.

Researchers utilize several common synthetic strategies to incorporate this and related piperazine scaffolds into larger molecules. organic-chemistry.orgnih.gov These methods allow for the controlled and efficient creation of diverse chemical libraries for drug discovery and other applications.

Synthetic MethodDescription
Nucleophilic Substitution The piperazine nitrogens can act as nucleophiles to displace leaving groups on alkyl halides or electron-deficient aromatic rings (SNAr). nih.gov
Reductive Amination The primary amine can react with aldehydes or ketones to form an imine, which is then reduced to create a new carbon-nitrogen bond. nih.govevitachem.com
Amide Coupling The primary amine readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides) to form stable amide bonds.
Palladium-Catalyzed Coupling Reactions like the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds between the piperazine nitrogen and aryl halides. nih.gov

This synthetic versatility has enabled the incorporation of the pyridinylmethyl-piperazine motif into a wide range of complex heterocyclic systems, including those with potential therapeutic applications against malaria and bacterial infections. researchgate.netnih.gov For instance, the core structure is used as a linker to connect different pharmacophores, demonstrating its utility in the design of hybrid molecules. nih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

The molecular structure of this compound is rich in features that are crucial for supramolecular chemistry. It contains multiple hydrogen bond donor sites (the N-H groups of the primary amine and the piperazine ring) and acceptor sites (the nitrogen atoms of the pyridine and piperazine rings). This allows the molecule to participate in intricate hydrogen-bonding networks, forming well-defined one-, two-, or three-dimensional architectures in the solid state. mdpi.comresearchgate.net

Furthermore, the combination of the pyridine ring and the piperazine nitrogens creates an effective chelation site for metal ions. The flexible methylene (B1212753) linker between the pyridine and piperazine rings allows the molecule to adopt a conformation that facilitates the coordination of a metal center. This binding ability is fundamental to molecular recognition, where the scaffold can selectively bind to specific metal ions, leading to applications in sensing and catalysis. The pyridine ring can also engage in π-π stacking interactions, further contributing to the stability of supramolecular assemblies. mdpi.comresearchgate.net

Applications in Advanced Materials Science

The reactivity of the terminal amine and the coordinating properties of the heterocyclic rings make this scaffold suitable for the development of functional materials. chemimpex.comchemimpex.com

The primary amine group on the piperazine ring serves as a reactive handle for incorporation into polymer structures. It can be used as a monomer in step-growth polymerization to form polyamides or polyureas. Alternatively, it can be grafted onto pre-existing polymer backbones, creating functionalized materials. chemimpex.com By immobilizing the pyridinylmethyl-piperazine unit onto a polymer support, it is possible to create materials with tailored properties for applications such as:

Polymer-supported catalysts: The pyridine and piperazine nitrogens can chelate transition metals, creating solid-supported catalysts that are easily recoverable and reusable.

Metal-ion scavenging resins: Polymers functionalized with this scaffold can be used to selectively capture metal ions from solutions.

The amine group allows for the covalent attachment of the molecule to various surfaces, such as silica (B1680970) gel, glass, or metal oxides. This surface modification imparts new functionalities to the underlying material. For example, surfaces functionalized with this compound can be used for the solid-phase extraction of heavy metals. A related compound, 1-amino-4-methylpiperazine, has been used as a stabilizing and solvating agent in the synthesis of silver nanoparticles, highlighting the role of such structures in controlling the growth and preventing the agglomeration of nanomaterials. sigmaaldrich.com

Utilization in Analytical Chemistry as Reagents or Sensors

Pyridine derivatives are known to be effective components in chemosensors for the detection of various ions. mdpi.com The this compound scaffold combines a binding site (the pyridine and piperazine nitrogens) with a potential signaling unit. When the molecule binds to a target analyte, such as a heavy metal ion, it can induce a measurable optical or electrochemical response.

Research on similar pyridine-based fluorescent sensors has shown selective detection of various toxic heavy metal cations. mdpi.com The binding of the metal ion to the nitrogen atoms of the heterocyclic rings alters the electronic properties of the molecule, leading to a change in its fluorescence. This principle can be applied to develop sensitive and selective sensors for environmental monitoring or biological imaging.

Target IonDetected by Pyridine-Based Sensor
Cr²⁺Yes mdpi.com
Hg²⁺Yes mdpi.com
Ni²⁺Yes mdpi.com
Co²⁺Yes mdpi.com

Photophysical Studies and Luminescent Properties (if applicable)

Compounds containing a pyridine ring often exhibit intrinsic fluorescence. mdpi.com The photophysical properties of this compound and its derivatives are expected to be sensitive to their environment. Factors such as solvent polarity, pH, and, most notably, coordination to metal ions can significantly influence their absorption and emission spectra.

The chelation of a metal ion by the pyridine-piperazine unit can lead to a phenomenon known as chelation-enhanced fluorescence (CHEF) or, conversely, fluorescence quenching. This modulation of luminescent properties upon ion binding is the fundamental principle behind its application as a fluorescent chemical sensor. mdpi.com The specific response (e.g., which metal causes enhancement versus quenching) would depend on the nature of the metal ion and the fine-tuned electronic structure of the molecule.

Conclusion and Future Directions in 4 Pyridin 2 Ylmethyl Piperazin 1 Amine Research

Synthesis and Optimization of Novel Synthetic Routes

The future of 4-(pyridin-2-ylmethyl)piperazin-1-amine research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While current syntheses are functional, they often involve multiple steps, which can limit the rapid generation of diverse analogues for screening purposes. Future efforts should focus on creating novel synthetic pathways that are not only high-yielding but also amenable to late-stage functionalization.

Key areas for future synthetic exploration include:

C-H Functionalization: Direct functionalization of the carbon atoms on the piperazine (B1678402) and pyridine (B92270) rings represents a powerful, atom-economical approach to introduce structural diversity. mdpi.com Advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide new avenues to access previously unattainable derivatives. mdpi.com

Flow Chemistry: Transitioning from batch to continuous flow processes could offer significant advantages in terms of safety, scalability, and purification. mdpi.com Flow chemistry could enable the telescoped synthesis of this compound and its derivatives, reducing manual handling and reaction times.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to more environmentally friendly and highly selective transformations, particularly for the synthesis of chiral derivatives.

A comparative analysis of potential future synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Potential Challenges Key Reagents/Conditions
Photoredox C-H Arylation Direct coupling, high atom economy, mild conditions. mdpi.comSubstrate scope, regioselectivity control.Iridium or Ruthenium photocatalysts, light source. mdpi.com
Palladium-Catalyzed Amination Efficient formation of C-N bonds, applicable to aryl chlorides. organic-chemistry.orgCatalyst cost, removal of metal residues. mdpi.comPalladium catalysts (e.g., Pd(DMSO)₂(TFA)₂), aerobic conditions. organic-chemistry.org
Diol-Diamine Coupling Utilizes readily available starting materials.Requires specific catalyst systems.(Pyridyl)phosphine-ligated ruthenium(II) catalysts. organic-chemistry.org
Decarboxylative Annulation Mild conditions, tolerates various aldehydes. organic-chemistry.orgRequires specific diamine precursors.Iridium-based photocatalysts (e.g., [Ir(ppy)₂(dtbpy)]PF₆). organic-chemistry.org

Optimizing these routes will be crucial for supplying the quantities of diverse compounds needed for extensive biological and materials science investigations.

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic protocols. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations.

Key mechanistic questions to be addressed include:

Role of the N-amino group: The reactivity of the terminal N-amino group compared to the other nitrogen atoms in the piperazine ring is a critical area for investigation. Understanding its nucleophilicity and its role in directing reactions is paramount.

Influence of the Pyridyl Moiety: The electron-withdrawing or -donating nature of the pyridine ring can significantly influence the reactivity of the entire molecule. Mechanistic studies should explore how substituents on the pyridine ring modulate the electronic properties and reactivity of the piperazine core.

Intermediate Characterization: The isolation and characterization of reaction intermediates, using techniques such as in-situ spectroscopy (NMR, IR) and mass spectrometry, will provide direct evidence for proposed mechanistic pathways.

For instance, in photoredox-catalyzed reactions, a proposed mechanism involves a single-electron transfer from the piperazine nitrogen to an excited photocatalyst, generating an amine radical cation. mdpi.com This is followed by deprotonation to form an α-amino radical, which can then couple with other radical species. mdpi.com Detailed kinetic studies and computational modeling can validate these proposed steps and identify rate-determining factors.

Exploration of Expanded Coordination Chemistry and Catalytic Potential

The presence of multiple nitrogen donor atoms makes this compound an excellent candidate for the design of novel coordination compounds. biointerfaceresearch.com While some metal complexes have been synthesized, there is a vast, unexplored landscape of coordination chemistry awaiting investigation. biointerfaceresearch.comnih.gov

Future research in this area should focus on:

Systematic Coordination Studies: A systematic exploration of the coordination behavior of this compound with a wide range of transition metals (e.g., Cu, Co, Ni, Zn) and lanthanides is needed. biointerfaceresearch.comnih.gov This will help in understanding the preferred coordination modes and geometries.

Synthesis of Metal-Organic Frameworks (MOFs): The ditopic nature of this ligand makes it a promising building block for the construction of MOFs. lpu.in These materials could have applications in gas storage, separation, and catalysis.

Catalytic Applications: Metal complexes derived from this compound could exhibit catalytic activity in various organic transformations. researchgate.net Screening these complexes for activities such as oxidation, reduction, and cross-coupling reactions is a promising avenue for future research. researchgate.net For example, copper complexes are known to mimic the functional sites of enzymes like catechol oxidase and phenoxazinone synthase. researchgate.net

Metal Ion Potential Coordination Geometry Potential Application Supporting Evidence
Copper(II) Axially elongated octahedral, square pyramidal. mdpi.comBiomimetic catalysis (e.g., catechol oxidase). researchgate.netPyridine and pyrazine (B50134) amides form diverse Cu(II) complexes. mdpi.com
Cobalt(II) Tetrahedral or Octahedral.Magnetic materials, catalysts.Piperazine derivatives form stable Co(II) complexes. nih.gov
Zinc(II) Tetrahedral.Lewis acid catalysis, fluorescent sensors.Piperazine-based N₂O₂ ligands form stable Zn(II) complexes. biointerfaceresearch.com
Silver(I) Linear or higher connectivity networks. nih.govAntimicrobial materials, coordination polymers. nih.govFlexible piperazine-derived ligands form 2D and 3D networks with Ag(I). nih.gov

Continued Investigations into In Vitro Biological Mechanisms and Probe Development

The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govnih.govnih.gov Derivatives of this compound have shown promise in various biological assays, but a deeper understanding of their mechanisms of action is required.

Future research should prioritize:

Target Identification and Validation: For derivatives showing significant biological activity (e.g., anticancer, antimicrobial), efforts should be directed towards identifying their specific molecular targets. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Structure-Activity Relationship (SAR) Studies: The synthesis and screening of focused libraries of analogues will help in elucidating detailed SARs. nih.gov This will guide the design of more potent and selective compounds. For instance, studies on similar heterocyclic structures have shown that specific substitutions can significantly impact inhibitory concentrations (IC₅₀) against targets like urease. nih.gov

Development of Chemical Probes: Potent and selective derivatives can be developed into chemical probes to study biological pathways. chemicalprobes.org This could involve attaching fluorescent tags or radioactive labels (e.g., ¹⁸F, ¹¹C) for use in cellular imaging or Positron Emission Tomography (PET) studies, respectively. nih.govnih.gov Such probes are invaluable tools for understanding disease mechanisms. nih.govnih.gov

Integration of Advanced Computational Methods and AI for Predictive Research

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the research landscape for compounds like this compound. mdpi.com These in silico approaches can accelerate the discovery and optimization process by providing predictive insights.

Future directions include:

Predictive Modeling: Machine learning and deep learning algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel derivatives. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.comnih.gov

De Novo Design: Generative AI models can design novel molecular structures based on desired therapeutic profiles, potentially uncovering new chemical scaffolds with enhanced properties. mdpi.com

Mechanistic Simulations: Molecular dynamics simulations and quantum mechanics calculations can provide detailed insights into how these molecules interact with biological targets at the atomic level, guiding the rational design of more effective compounds. mdpi.comnih.gov

The synergy between experimental work and advanced computational methods will be a hallmark of future research, enabling a more targeted and efficient exploration of the full potential of this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for 4-(Pyridin-2-ylmethyl)piperazin-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs like 4-methylpiperazin-1-amine derivatives are synthesized by refluxing amine precursors (e.g., 1-amino-4-methylpiperazine) with halogenated pyrimidines or pyridines under inert atmospheres (N₂), using catalysts like Pd₂(dba)₃ and ligands (JohnPhos) to facilitate cross-coupling . Reaction temperature (e.g., 100–140°C) and catalyst loading (0.05–0.1 eq) critically affect yield; higher temperatures may accelerate side reactions, while excess catalyst can complicate purification. Post-synthesis, column chromatography (chloroform:methanol gradients) and crystallization (e.g., from diethyl ether) are standard for isolating pure products .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data interpretation be approached?

Methodological Answer:
1H NMR and ESI-MS are primary tools. For example:

  • 1H NMR : Peaks for piperazine protons (δ 2.3–3.1 ppm, split into multiplets due to coupling) and pyridylmethyl groups (δ 7.1–8.6 ppm for aromatic protons) confirm connectivity .
  • ESI-MS : Molecular ion peaks (e.g., m/z 198 [M + H]⁺ for methylpiperazine analogs) validate molecular weight .
  • HPLC : Purity assessment (>95%) via reverse-phase columns (C18) with UV detection at 254 nm .
    Interpretation requires cross-referencing with synthetic intermediates and known analogs to resolve overlapping signals or impurities.

Advanced: How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) are used to model interactions with target proteins (e.g., histamine H1/H4 receptors). Key steps:

Ligand Preparation : Optimize 3D geometry of the compound using software like Gaussian .

Protein-Ligand Docking : Simulate binding poses in receptor active sites (e.g., histamine receptors) to predict affinity and selectivity .

Pharmacophore Analysis : Identify critical interactions (e.g., hydrogen bonds with Glu182 of H1 receptor) using tools like Schrödinger .
Validation involves correlating docking scores (in silico) with in vitro assays (e.g., IC₅₀ values from radioligand binding studies) .

Advanced: What strategies are used to analyze and resolve contradictions in pharmacological data across different studies involving this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or structural analogs. Systematic approaches include:

Meta-Analysis : Compare datasets (e.g., receptor binding affinities) across studies, adjusting for variables like buffer pH, temperature, and cell lines .

Structure-Activity Relationship (SAR) : Evaluate how substituents (e.g., methyl vs. cyclopropylmethyl on piperazine) alter activity. For instance, 4-(cyclopropylmethyl)piperazine analogs show higher H1 receptor selectivity than methyl derivatives .

Dose-Response Curves : Re-test disputed compounds under standardized conditions (e.g., fixed incubation times, consistent receptor densities) to isolate confounding factors .

Kinetic Studies : Assess binding kinetics (e.g., kₒₙ/kₒff rates) to differentiate true antagonism from assay artifacts .

Advanced: How can researchers optimize the aqueous solubility of this compound derivatives for in vivo studies?

Methodological Answer:
Strategies include:

Salt Formation : Convert free bases to hydrochloride salts (e.g., 4-methylpiperazin-1-amine dihydrochloride) to enhance solubility .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .

Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for preclinical dosing .

LogP Optimization : Reduce hydrophobicity by substituting lipophilic groups (e.g., replacing propyl with hydroxyethyl chains), guided by computational logP predictions .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., chloroform → chloroform:methanol 3:1) resolves polar byproducts .
  • Recrystallization : Use solvents like diethyl ether or ethanol to precipitate pure crystals, monitored by melting point analysis .
  • Prep-TLC : For small-scale purification, employ plates with fluorescent indicators and eluents like ethyl acetate:hexane (1:1) .
  • HPLC : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for sensitive assays .

Advanced: What role does stereochemistry play in the biological activity of this compound derivatives?

Methodological Answer:
Stereoisomers (e.g., cis vs. trans cyclohexylpiperazine derivatives) exhibit divergent receptor binding. For example:

  • (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine shows 10-fold higher H1 receptor affinity than its (1S,4S) counterpart due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing .
  • X-ray Crystallography : Resolve absolute configurations (e.g., using Cu Kα radiation) to correlate structure with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.